N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
Description
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 5-position, linked via a phenyl ring to a nitrobenzamide moiety. Its molecular formula is C₂₁H₁₅N₃O₃S, with a molecular weight of 389.43 g/mol. The compound’s structure (SMILES: CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]) highlights key functional groups: the electron-withdrawing nitro (-NO₂) group, the benzothiazole heterocycle, and the amide bridge . The nitro group may enhance electrophilic interactions, while the benzothiazole-p-phenyl linkage contributes to planar aromaticity, influencing binding to biological targets .
Properties
IUPAC Name |
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-13-2-11-19-18(12-13)23-21(28-19)15-3-7-16(8-4-15)22-20(25)14-5-9-17(10-6-14)24(26)27/h2-12H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQUMCZPDMYYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Nitrobenzamide Group: The nitrobenzamide group is added through nitration of the phenyl ring followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of several bacterial strains. Its mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The compound has been evaluated for various biological activities:
- Antioxidant Activity : Research indicates significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This has been demonstrated through assays measuring DPPH radical scavenging capabilities .
- Anti-inflammatory Effects : The compound has also been noted for its ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Neuropharmacology
Recent studies have explored the neurotropic effects of this compound:
- Neuroprotective Effects : Preliminary research suggests that derivatives of this compound may exhibit neuroprotective effects, potentially useful in neurodegenerative diseases. Binding affinity studies indicate interactions with neurotransmitter receptors, which could lead to antidepressant-like effects .
Summary of Biological Activities
Binding Affinity to Biological Targets
| Compound | Target | Binding Affinity (∆G) |
|---|---|---|
| This compound | GABA_A receptor | -10.0 kcal/mol |
| This compound | Serotonin transporter | -11.0 kcal/mol |
Anticancer Research
In a controlled study, this compound was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Neuropharmacological Studies
A series of derivatives were synthesized and tested for their effects on behavior in animal models. Compounds demonstrated improved latency in forced swimming tests, suggesting antidepressant-like activity comparable to established medications.
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations:
Substitution Position on Benzothiazole : The 5-methyl vs. 6-methyl substitution (target vs. ) alters steric and electronic profiles. Methyl at the 5-position may enhance planarity for π-π stacking in biological targets .
Functional Groups :
- The sulfonyl group in increases polarity (lower logP) compared to the nitro group in the target compound.
- The hydroxyl group in improves solubility but reduces membrane permeability.
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The nitro group (H-bond acceptor) and amide (H-bond donor/acceptor) enhance target binding .
Biological Activity
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound has a complex structure characterized by a benzothiazole moiety and a nitrobenzamide group. The molecular formula is , and it features the following structural components:
- Benzothiazole Ring : Imparts unique electronic properties and biological activity.
- Nitro Group : Known for enhancing biological activity through various mechanisms.
The synthesis typically involves multi-step reactions, including the formation of the benzothiazole core followed by the introduction of the nitrobenzamide moiety. Common synthetic routes include nucleophilic substitution reactions under controlled conditions to optimize yield and purity .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, this compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines.
Key Findings:
- IC50 Values : Preliminary studies suggest IC50 values in the low micromolar range against lung cancer cell lines (A549, HCC827), indicating potent antitumor activity .
- Mechanism of Action : The compound may induce cell cycle arrest and apoptosis through pathways involving cyclin-dependent kinases (CDKs) and other cell cycle regulators .
Antimicrobial Activity
The nitro group in this compound is associated with antimicrobial properties. Nitro-containing compounds are known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
Mechanism of Action :
- DNA Interaction : Reduced nitro species can bind covalently to DNA, causing strand breaks and ultimately leading to cell death .
Case Studies
- In Vitro Studies on Lung Cancer Cells :
- Antimicrobial Efficacy :
Data Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 6.26 | CDK Inhibition |
| Anticancer | HCC827 | 6.48 | Apoptosis Induction |
| Antimicrobial | E. coli | 10.0 | DNA Damage via Nitro Reduction |
| Antimicrobial | S. aureus | 12.5 | Reactive Intermediate Formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
